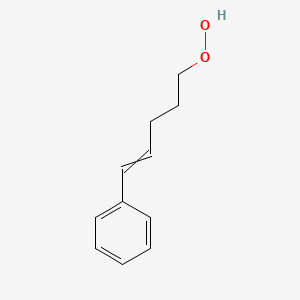
(4E)-5-PHENYLPENT-4-ENE-1-PEROXOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-5-Phenylpent-4-ene-1-peroxol is an organic compound characterized by the presence of a phenyl group attached to a pentene chain with a peroxol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-Phenylpent-4-ene-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-phenylpent-4-ene, which can be obtained through the Wittig reaction between benzyltriphenylphosphonium chloride and 4-pentenal.
Peroxidation: The key step involves the introduction of the peroxol group. This can be achieved by reacting 5-phenylpent-4-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-5-Phenylpent-4-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(4E)-5-Phenylpent-4-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4E)-5-Phenylpent-4-ene-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-5-Phenylpent-4-ene-1-ol: Similar structure but with a hydroxyl group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-one: Contains a ketone group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-al: Contains an aldehyde group instead of a peroxol group.
Uniqueness
(4E)-5-Phenylpent-4-ene-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-hydroperoxypent-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
Clave InChI |
MQSMIOKTOYAPHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCOO |
Sinónimos |
5-phenyl-4-pentenyl-1-hydroperoxide 5-phenylpent-4-enyl-1-hydroperoxide PPHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















